Senaparib

説明

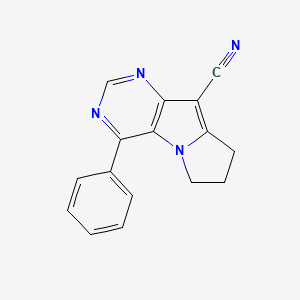

Senaparib, also known as IMP4297, is a highly potent, selective, and orally active PARP1/2 inhibitor . It exhibits strong antitumor activity .

Chemical Reactions Analysis

Senaparib’s exposure increases dose proportionately at 2-80 mg, and absorption saturates at 80-120 mg . The effect of food on the pharmacokinetics of Senaparib has been studied, showing that food slightly decreases the rate and increases the extent of Senaparib absorption following oral administration .Physical And Chemical Properties Analysis

Senaparib has a molecular formula of C24H20F2N6O3 and a molecular weight of 478.45 . It is soluble in DMSO .科学的研究の応用

First-line Maintenance Therapy in Advanced Ovarian Cancer

Senaparib has been used as a first-line maintenance therapy in advanced ovarian cancer . A randomized phase 3 trial demonstrated that Senaparib significantly improved progression-free survival versus placebo in patients with advanced ovarian cancer after response to first-line platinum-based chemotherapy . This benefit was consistent irrespective of BRCA1 and BRCA2 mutation status .

Treatment for Biomarker-unselected Population

Senaparib is a Poly(adenosine diphosphate-ribose) polymerase (PARP) inhibitor that has shown antitumor activity in patients with solid tumors, including ovarian cancer . It can provide benefits for a biomarker-unselected population .

Treatment for Homologous Recombination Subgroups

Senaparib has shown consistent benefits observed between homologous recombination subgroups . This means it can be effective in treating patients with different genetic backgrounds.

Treatment for BRCA Mutated Patients

Senaparib has shown efficacy in patients with BRCA1 and BRCA2 mutations . These mutations are often associated with an increased risk of certain types of cancer, including breast and ovarian cancer.

Treatment for Prostate Cancer

Senaparib is in Phase II/III studies for prostate cancer . This indicates that it is being tested for its effectiveness and safety in treating prostate cancer.

Treatment for Small Cell Lung Cancer

Senaparib is also in Phase II/III studies for small cell lung cancer . This suggests that it is being evaluated for its potential to treat this type of lung cancer.

作用機序

Target of Action

Senaparib is a potent inhibitor of the enzymes Poly (ADP-ribose) polymerases 1 and 2 (PARP1/2) . These enzymes play a critical role in DNA damage repair, a process that is essential for maintaining the integrity of the genome .

Mode of Action

Senaparib binds to the catalytic domain of the PARP enzymes, thereby preventing them from repairing single-strand breaks in the DNA . This inhibition leads to the persistence of DNA damage, which, during cell replication, translates into more severe double-strand breaks .

Biochemical Pathways

The inhibition of PARP1/2 by Senaparib affects the DNA damage repair pathway . When PARP1/2 are inhibited, single-strand breaks in the DNA persist and eventually become double-strand breaks during cell replication . This accumulation of DNA damage can lead to cell death, particularly in cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations .

Pharmacokinetics

The pharmacokinetic properties of Senaparib are still under investigation. It has been observed that senaparib exposure increases dose proportionately at doses ranging from 2-80 mg . Absorption appears to saturate at doses between 80-120 mg . Senaparib accumulation is minimal after repeated once-daily administration .

Result of Action

The inhibition of PARP1/2 by Senaparib leads to an accumulation of DNA damage, resulting in cell death . This has been shown to have antitumor activity, particularly in tumor cells with BRCA1/2 mutations . In clinical trials, Senaparib has demonstrated promising antitumor activity in patients with advanced solid tumors .

Action Environment

The efficacy and stability of Senaparib can be influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in tumor cells can enhance the antitumor activity of Senaparib . .

将来の方向性

Senaparib has shown promising results in clinical trials. In a Phase III FLAMES study, Senaparib significantly enhanced progression-free survival (PFS) compared to placebo, regardless of whether patients had a BRCA mutation status . These results mark a significant step forward in offering improved prospects for patients facing this challenging condition, with the potential for broader treatment applicability .

特性

IUPAC Name |

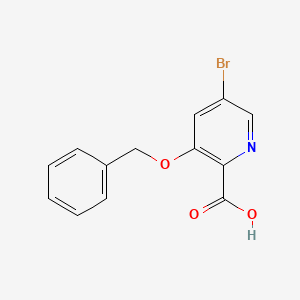

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUJTGLLREMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1401682-78-7 | |

| Record name | Senaparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SENAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Senaparib (also known as IMP4297) is a potent, selective poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor [, , , ]. PARP enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP1/2, Senaparib prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations [, , , ].

A: While the exact molecular formula, weight, and spectroscopic data are not explicitly mentioned in the provided abstracts, they indicate that Senaparib possesses a "novel chemical structure" [] compared to other PARP inhibitors. More detailed structural information may be available in the full research articles or patents related to Senaparib.

A: Research has investigated the impact of food on Senaparib's pharmacokinetic profile in healthy Chinese subjects []. While specific details on stability and formulation strategies are not provided in the abstracts, they highlight that Senaparib is administered orally [, , , , ] suggesting development efforts to ensure suitable stability and bioavailability.

A: Research indicates that Senaparib exhibits dose-proportional exposure at lower doses (2-80 mg), with absorption reaching saturation at higher doses (80-120 mg) []. The drug demonstrates minimal accumulation after repeated daily administration []. A drug-drug interaction study in healthy volunteers revealed that itraconazole (a potent CYP3A4 inhibitor) significantly increased Senaparib exposure, while rifampicin (a CYP3A4 inducer) decreased its exposure []. These findings suggest that Senaparib is metabolized by CYP3A4, and dosage adjustments may be needed when co-administered with strong CYP3A4 inhibitors or inducers.

A: Senaparib has demonstrated promising antitumor activity in both preclinical and clinical studies [, , , , , , , , , , ]. In preclinical models, Senaparib exhibited a wide therapeutic window and synergistic antitumor effects when combined with temozolomide [, ]. In clinical trials involving patients with advanced solid tumors, Senaparib demonstrated promising antitumor activity, particularly in individuals with BRCA1/2 mutations [, , , , , , , ]. Ongoing phase III trials are evaluating its efficacy as maintenance therapy in advanced ovarian cancer [, , , , ] and in combination with temozolomide for various advanced solid tumors, including small cell lung cancer [, , ].

ANone: While the provided abstracts don't specify resistance mechanisms for Senaparib, resistance to PARP inhibitors is an active area of research. Potential mechanisms may involve restoration of homologous recombination repair, upregulation of drug efflux pumps, or alterations in PARP enzyme structure.

A: Clinical trials indicate that Senaparib is generally well-tolerated [, , ]. Common adverse events include anemia, decreased white blood cell and platelet counts, and asthenia []. One dose-limiting toxicity (Grade 4 thrombocytopenia) was observed in a phase Ib/II trial []. No treatment-related deaths were reported in the available data [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1652137.png)